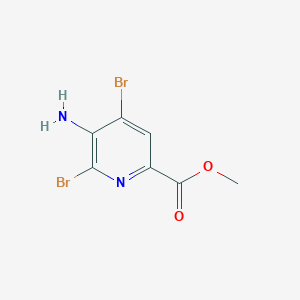

Methyl 5-amino-4,6-dibromopicolinate

Description

Overview of Picolinate (B1231196) Chemistry and its Significance in Organic Synthesis

Picolinic acid and its esters, known as picolinates, are derivatives of pyridine (B92270) with a carboxylic acid or ester functional group at the 2-position. This structural arrangement imparts unique chemical reactivity and has made picolinates valuable building blocks in organic synthesis. The nitrogen atom in the pyridine ring influences the electronic properties of the entire molecule, making the ring electron-deficient and affecting the reactivity of its substituents.

Picolinates serve as versatile intermediates in the synthesis of more complex molecules. The carboxylate group can be transformed into a variety of other functional groups, and the pyridine ring itself can undergo further substitution reactions. For instance, picolinic acid can be hydrogenated to yield piperidine-2-carboxylic acid, a precursor to the local anesthetic mepivacaine.

In coordination chemistry, picolinic acid acts as a bidentate chelating agent, forming stable complexes with various metal ions. This property is exploited in nutritional supplements, such as chromium(III) picolinate, where the picolinate ligand is thought to enhance the bioavailability of the chromium ion. The ability of picolinates to coordinate with metals is also harnessed in catalysis and materials science. The synthesis of picolinate derivatives can be achieved through various methods, including the oxidation of 2-methylpyridine (B31789) and multi-component reactions that allow for the construction of the substituted pyridine ring in a single step. nih.gov

Importance of Halogenation and Amination in Pyridine Ring Functionalization

The introduction of halogen and amino groups onto the pyridine ring is a cornerstone of synthetic strategies aimed at creating diverse and functionalized heterocyclic compounds.

Halogenation is a powerful tool for modifying the electronic properties of the pyridine ring and for providing a handle for further chemical transformations. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, the typical method for halogenating benzene (B151609) derivatives, more challenging. nih.gov Consequently, harsher reaction conditions or alternative strategies are often required. nih.gov The position of halogenation can be directed by the existing substituents on the ring and the choice of halogenating agent and reaction conditions. Halogenated pyridines are key intermediates in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. This enables the construction of complex molecular architectures.

Amination , the introduction of an amino group, is equally significant, particularly in the synthesis of biologically active molecules. The amino group can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets. The direct amination of pyridine rings, such as in the Chichibabin reaction, has been a long-standing method. acs.org Modern synthetic methods, often employing transition metal catalysts, have expanded the scope and efficiency of pyridine amination, allowing for the introduction of a wide range of amino functionalities under milder conditions. The selective amination of polyhalogenated pyridines is a valuable strategy for building molecular complexity in a controlled manner. acs.org

Structural Context of Methyl 5-Amino-4,6-dibromopicolinate within Heterocyclic Chemistry

This compound (CAS Number: 1935587-27-1) is a polyfunctionalized pyridine derivative. Its structure incorporates several key features that place it within a specific context in heterocyclic chemistry.

| Property | Value |

| Molecular Formula | C₇H₆Br₂N₂O₂ |

| Molecular Weight | 309.94 g/mol |

| CAS Number | 1935587-27-1 |

The core of the molecule is a pyridine ring, which is substituted with a methyl carboxylate group at the 2-position, an amino group at the 5-position, and two bromine atoms at the 4- and 6-positions. This substitution pattern suggests a synthetic pathway likely involving the halogenation and amination of a picolinate precursor. The presence of two bromine atoms and an amino group makes this compound a potentially valuable intermediate for further derivatization.

The bromine atoms at the 4- and 6-positions are susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions. The amino group at the 5-position can be acylated, alkylated, or diazotized to introduce further diversity. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The interplay of these functional groups provides a rich platform for the synthesis of a wide array of more complex heterocyclic systems.

Research Gaps and Future Perspectives in Dibromopicolinate Studies

While the general chemistry of picolinates, halogenation, and amination is well-established, specific research on this compound is not extensively documented in publicly available literature. This scarcity of specific data highlights a significant research gap.

Future research in this area could focus on several key aspects:

Development of Efficient Synthetic Routes: A primary research goal would be to establish and optimize a reliable and scalable synthesis for this compound. This would involve a detailed investigation of the halogenation and amination steps to control regioselectivity and maximize yield.

Exploration of Chemical Reactivity: A systematic study of the reactivity of the different functional groups on the molecule would be invaluable. This would include exploring its potential in various cross-coupling reactions, nucleophilic substitutions, and transformations of the amino and ester groups. The differential reactivity of the two bromine atoms could also be a subject of interest.

Synthesis of Novel Derivatives and Biological Screening: Utilizing this compound as a scaffold, a library of new compounds could be synthesized. These derivatives could then be screened for potential biological activities, such as antimicrobial, anticancer, or herbicidal properties, given the prevalence of substituted pyridines in these applications.

Computational Studies: Theoretical calculations could be employed to predict the molecule's properties, reactivity, and potential interactions with biological targets. This could guide synthetic efforts and help in the rational design of new derivatives with desired characteristics.

The study of polyfunctionalized heterocyclic compounds like this compound holds promise for the discovery of new chemical entities with valuable applications. Filling the existing research gaps will require dedicated synthetic and mechanistic studies, which could ultimately contribute to advancements in medicinal chemistry and materials science. The challenges associated with the selective functionalization of the pyridine ring continue to drive innovation in synthetic methodology, and compounds like this dibromopicolinate serve as interesting targets to test and expand the boundaries of modern organic synthesis. researchgate.netuni-muenster.de

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-4,6-dibromopyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-13-7(12)4-2-3(8)5(10)6(9)11-4/h2H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVBBWJAALYKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C(=C1)Br)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Amino 4,6 Dibromopicolinate

Direct and Indirect Synthetic Routes to Methyl 5-Amino-4,6-dibromopicolinate

The synthesis of this compound is typically approached through a series of functionalizations on a pyridine (B92270) ring. The key challenges involve the precise installation of three different substituents—an amino group, two bromine atoms, and a methyl ester—at specific positions. This requires a synthetic strategy that carefully considers the directing effects of each group as it is added to the ring.

Strategies for Regioselective Dibromination of Picolinate (B1231196) Precursors

Achieving the 4,6-dibromo substitution pattern on a picolinate precursor is a critical step that hinges on the principles of electrophilic aromatic substitution, tailored for a pyridine ring. The electronic nature of the pyridine ring, which is inherently electron-deficient, along with the directing effects of existing substituents, governs the position of incoming electrophiles like bromine.

The synthesis often starts from a precursor such as methyl 5-aminopicolinate. The amino group is a strong activating group and an ortho, para-director. The pyridine nitrogen and the methyl ester are deactivating groups. Therefore, the positions ortho and para to the amino group (positions 4 and 6) are activated towards electrophilic substitution. This directing effect is crucial for the regioselective introduction of bromine atoms.

Various brominating agents can be employed, with the choice of reagent and conditions influencing the selectivity and yield of the reaction.

| Brominating Agent | Solvent | Conditions | Selectivity |

| Bromine (Br₂) | Acetic Acid | Room Temperature | Effective for dibromination of activated rings. |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF | Often requires a catalyst or initiator | Provides a controlled source of electrophilic bromine. |

| Tetrabutylammonium tribromide (TBATB) | DMSO | Elevated Temperature (e.g., 80 °C) | A mild brominating agent that can offer high regioselectivity. nih.gov |

For a 5-aminopicolinate precursor, treatment with a suitable brominating agent like bromine in acetic acid would lead to the sequential addition of bromine at the activated 4- and 6-positions, yielding the desired dibrominated product.

Introduction of the Amino Functionality: Amination Pathways

The amino group can be introduced at various stages of the synthesis, either before or after bromination. A common and effective strategy is to install a nitro group (—NO₂) and subsequently reduce it to an amino group (—NH₂).

Nitration followed by Reduction : Starting with a 4,6-dibromopicolinate, nitration can be performed to introduce a nitro group at the 5-position. The subsequent reduction of the nitro group is a standard transformation, readily achieved with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), or through catalytic hydrogenation (H₂ over Pd/C).

Nucleophilic Aromatic Substitution (SNAr) : An alternative route involves the displacement of a suitable leaving group, such as a halide, by an amine source. For instance, a precursor like methyl 4,5,6-tribromopicolinate could potentially undergo selective nucleophilic aromatic substitution at the C5 position with ammonia or an ammonia equivalent. The pyridine ring's electron-deficient nature, enhanced by the presence of halogens and the ester group, facilitates this type of reaction.

Chichibabin Reaction : This classic reaction involves the direct amination of pyridines using sodium amide (NaNH₂). While typically effective for introducing an amino group at the 2- or 6-position, variations could potentially be adapted for the 5-position under specific substrate control.

| Amination Method | Reagents | Precursor Type | Key Features |

| Nitration-Reduction | 1. HNO₃/H₂SO₄ 2. SnCl₂/HCl or H₂/Pd/C | Halogenated Picolinate | A reliable, two-step method for introducing an amino group. |

| Nucleophilic Aromatic Substitution | NH₃, NaNH₂, etc. | Poly-halogenated Picolinate | A direct amination that relies on an activated ring and a good leaving group. |

| Chichibabin Reaction | NaNH₂ | Pyridine Derivative | Direct C-H amination, typically selective for positions adjacent to the nitrogen. |

Esterification Methods for Picolinic Acid Derivatives

The methyl ester functionality is typically introduced by esterification of the corresponding picolinic acid. This can be accomplished either at the beginning of the synthetic sequence or as a final step. Several standard methods are available.

Fischer Esterification : This is a classic acid-catalyzed reaction between the carboxylic acid and an alcohol (in this case, methanol). A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used, and the reaction is often driven to completion by removing the water formed.

Reaction with Thionyl Chloride : The picolinic acid can be converted to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). nih.gov This acyl chloride then readily reacts with methanol (B129727) to form the methyl ester in high yield. nih.gov

Coupling Reagents : Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to activate the carboxylic acid, facilitating its reaction with methanol.

| Esterification Method | Reagents | Temperature | Advantages |

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Simple, inexpensive reagents. |

| Acyl Chloride Formation | 1. SOCl₂ 2. Methanol | Room Temperature to Reflux | High yield, works well for less reactive acids. nih.gov |

| Coupling Agents | EDCI or DCC, Methanol, DMAP (cat.) | Room Temperature | Mild conditions, suitable for sensitive substrates. |

Precursor Synthesis and Functionalization

Synthesis of Monobrominated Aminopicolinates as Intermediates

The synthesis can proceed through monobrominated intermediates, such as Methyl 5-amino-4-bromopicolinate or Methyl 5-amino-6-bromopicolinate. The preparation of these compounds involves a controlled, single bromination of the aminopicolinate precursor. By carefully controlling the stoichiometry of the brominating agent (e.g., using one equivalent of NBS), it is possible to favor mono-substitution over di-substitution. The initial bromination of methyl 5-aminopicolinate would likely occur at the C4 or C6 position, both of which are activated by the amino group. Separating the resulting isomeric mixture would provide the desired monobrominated intermediate for the subsequent second bromination step.

Derivatization of Methyl 5-Bromopicolinate through C-H Fluorination and Nucleophilic Aromatic Substitution

Another strategic approach involves the derivatization of a readily available precursor like Methyl 5-bromopicolinate. This intermediate could be functionalized to introduce the other necessary substituents.

C-H Fluorination: Direct C-H fluorination is a modern synthetic tool for installing fluorine atoms without pre-functionalization. For a pyridine derivative, several methods exist. One notable method uses silver(II) fluoride (AgF₂) for site-selective fluorination of C-H bonds adjacent to the nitrogen atom. nih.govacs.orgresearchgate.net While this would target the C6 position in Methyl 5-bromopicolinate, other reagents like Selectfluor® can be used for electrophilic fluorination at other positions, depending on the directing effects of the existing substituents. nih.govnih.gov The introduction of a fluorine atom can serve as a strategic step, as fluoride can then act as a leaving group in subsequent reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and is therefore activated for nucleophilic aromatic substitution, especially when electron-withdrawing groups are present. acs.org In a precursor like Methyl 5-bromopicolinate, the bromo group can be displaced by various nucleophiles. acs.org This SNAr pathway is fundamental to many pyridine functionalization strategies. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups. acs.org For example, reacting a precursor containing a bromo or fluoro group at the 6-position with an appropriate nitrogen nucleophile could be a viable route for introducing the amino group after the halogen framework has been established. acs.org

Green Chemistry Approaches in Dibromopicolinate Synthesis

The development of synthetic routes for complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources.

The pursuit of greener synthetic methods for picolinate derivatives has led to a focus on solvent-free and atom-economical reactions. Solvent-free reactions, also known as neat reactions, reduce pollution and simplify the purification process, often leading to lower costs. researchgate.net These reactions are typically conducted by heating the mixture of reactants or by grinding them together. ekb.eg For instance, a method for the solvent-free bromination of aromatic compounds has been developed, which could be conceptually applied to the synthesis of dibromopicolinates. researchgate.net This approach avoids the use of hazardous solvents and can lead to a cleaner reaction profile. researchgate.net

Atom economy is a measure of how efficiently a chemical process converts starting materials into the desired product. patsnap.com High atom economy is achieved when most of the atoms from the reactants are incorporated into the final product, minimizing the generation of by-products. google.com One-pot synthesis, where multiple reaction steps are carried out in the same reactor, is a strategy that often improves atom economy and reduces waste. For example, the synthesis of chromium picolinate has been achieved with high atomic utilization, which aligns with the goals of green chemistry. patsnap.comgoogle.com While specific solvent-free and high atom-economy syntheses for this compound are not extensively documented in public literature, the principles from related compounds suggest that such routes are feasible and desirable.

Table 1: Comparison of Reaction Conditions

| Feature | Conventional Synthesis | Solvent-Free Synthesis |

|---|---|---|

| Solvent | Typically uses organic solvents | No solvent or minimal solvent |

| Waste | Generates solvent waste | Minimal to no solvent waste |

| Purification | Often requires complex purification | Simpler work-up and purification researchgate.net |

| Energy | May require heating for extended periods | Can sometimes be achieved by grinding at room temperature |

The synthesis of various nitrogen-containing heterocyclic compounds, structurally related to picolinates, has been successfully achieved through catalyst-free MCRs. nih.govresearcher.life For example, a catalyst-free, three-component reaction has been reported for the synthesis of styryl-linked fused dihydropyridines. researcher.life Another approach describes the synthesis of picolinate and picolinic acid derivatives through a multi-component reaction, highlighting the utility of this strategy. rsc.org These examples demonstrate the potential for developing a catalyst-free MCR for the synthesis of this compound, which would involve the strategic combination of appropriate precursors in a one-pot setup. researchgate.net The key advantages of such an approach would be the formation of multiple bonds in a single operation, short reaction times, and high yields of the final product. nih.govresearcher.life

Table 2: Key Features of Catalyst-Free Multi-Component Reactions

| Advantage | Description |

|---|---|

| Efficiency | Multiple bonds are formed in a single step, reducing the number of synthetic operations. nih.gov |

| Atom Economy | High incorporation of reactant atoms into the final product. researchgate.net |

| Simplicity | Often involves simple procedures and easy purification of products. researcher.life |

| Environmental Impact | Avoids the use of potentially toxic catalysts and often minimizes solvent use. |

Industrial Production and Scalability Considerations for Substituted Picolinates

The transition from laboratory-scale synthesis to industrial production of substituted picolinates, including derivatives like this compound, presents several challenges and considerations. The primary goal is to develop a process that is not only economically viable but also safe, reliable, and environmentally sustainable. google.comrsc.org

Furthermore, environmental considerations are paramount in industrial production. Processes that minimize pollution and allow for the recycling of reagents are highly favored. researchgate.net A "green technics" approach for chromium picolinate synthesis was developed to reclaim waste liquid and gas and recycle chromium trichloride. researchgate.net The ability to easily separate the product from the reaction mixture, for example through filtration due to low solubility, is another important factor for industrial-scale production. google.com The development of scalable routes that yield substantial quantities of the target molecule is crucial for enabling further research and potential commercial applications. rsc.org

Table 3: Industrial Scalability Factors for Substituted Picolinates

| Factor | Consideration | Example from Picolinate Synthesis |

|---|---|---|

| Cost-Effectiveness | Raw material cost, energy consumption, and process efficiency. | A process for chromium picolinate was designed to greatly reduce manufacturing costs. google.com |

| Simplicity & Safety | Ease of operation and safe handling of chemicals and reaction conditions. google.com | One-step hydrothermal synthesis of chromium picolinate is noted for its simple operation. patsnap.comgoogle.com |

| Yield & Purity | Maximizing product output and ensuring high purity for intended applications. | A synthesis method for 2-chromium picolinate reports a yield of 97.4% with a purity greater than 99.5%. google.com |

| Environmental Impact | Minimizing waste, reducing pollution, and recycling materials. google.com | A green production process with low environmental pollution has been developed for chromium picolinate. google.comresearchgate.net |

| Process Control | Precise control over reaction parameters like temperature, pressure, and pH. | Optimal synthesis of chromium picolinate is achieved within a specific temperature (70-90°C) and pH (3.5-4.2) range. google.com |

Chemical Reactivity and Transformation Pathways of Methyl 5 Amino 4,6 Dibromopicolinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is further modulated by the substituents on Methyl 5-amino-4,6-dibromopicolinate. The electron-withdrawing nature of the ring nitrogen and the methyl picolinate (B1231196) group enhances the electrophilicity of the carbon atoms, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions.

Reactivity of Bromine Substituents in SNAr Pathways

The two bromine atoms at the C4 and C6 positions are excellent leaving groups in SNAr reactions. The reactivity of these positions is influenced by the electronic effects of the other substituents. The ester group at C2 and the ring nitrogen activate the ortho (C6) and para (C4) positions towards nucleophilic attack. Conversely, the amino group at C5 is electron-donating, which tends to deactivate the ring.

In similar dihalopyridine systems, the position para to the electron-withdrawing group is often the most reactive. For 4,6-dihalobenzofuroxan, which has a strong electron-withdrawing fused ring, nucleophilic substitution occurs selectively at the C4 position. mdpi.com In the case of this compound, the C4- and C6-positions are both activated by the ring nitrogen and the C2-ester. Theoretical studies on related chloro-nitro systems show that the carbon atom with the largest positive charge is the most susceptible to nucleophilic attack. mdpi.com The precise regioselectivity of substitution on this compound would depend on the interplay of these activating and deactivating effects, as well as the nature of the incoming nucleophile and reaction conditions.

Directed Nucleophilic Attack on the Pyridine Ring

The substitution pattern on the this compound ring directs incoming nucleophiles to specific positions. The primary sites for nucleophilic attack are the carbon atoms bearing the bromine leaving groups (C4 and C6). The regioselectivity of these reactions is a critical aspect of their synthetic utility.

In the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, nucleophilic attack by amines consistently occurs at the 4-position under a variety of conditions. nih.gov This regioselectivity is attributed to the higher electrophilicity of the C4 carbon. nih.gov For this compound, a similar analysis of the partial positive charges on C4 and C6 would be necessary to predict the most likely site of initial attack. The outcome can be controlled by carefully selecting reaction conditions, allowing for either mono- or di-substitution, thereby providing a pathway to a diverse range of functionalized picolinates.

Cross-Coupling Reactions

The bromine substituents on this compound make it an ideal substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Strategies for Functionalization

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used and robust method for forming C-C bonds. organic-chemistry.orgtcichemicals.com this compound can undergo sequential or double Suzuki-Miyaura coupling reactions, allowing for the introduction of one or two new aryl or vinyl substituents.

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. mdpi.com The choice of catalyst, base, solvent, and reaction temperature can influence the outcome, particularly the selectivity between mono- and di-arylation. For instance, in the coupling of 2,5-dibromo-3-methylthiophene, reaction conditions could be tuned to favor either mono- or di-substitution by controlling the stoichiometry of the boronic acid and the catalyst loading. researchgate.net This control is crucial for the stepwise synthesis of complex, unsymmetrical biaryl compounds. Electron-rich boronic acids have been shown to give good yields in couplings with halogenated pyrimidines. mdpi.com

Below is a representative table of conditions used for Suzuki-Miyaura couplings on di-halogenated heterocyclic substrates, illustrating the typical parameters that would be optimized for this compound.

| Entry | Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Product Yield (%) |

| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 60% |

| 2 | 2,5-dibromo-3-methylthiophene (mono-coupling) | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 63% |

| 3 | 2,5-dibromo-3-methylthiophene (di-coupling) | Phenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 55% |

This table is illustrative and based on data from similar heterocyclic systems. mdpi.comresearchgate.net

Other Palladium-Catalyzed Coupling Reactions (e.g., C-H arylation)

Beyond Suzuki-Miyaura reactions, other palladium-catalyzed transformations can be envisioned for this compound and its derivatives. Palladium-catalyzed C-H activation and functionalization is a modern synthetic tool that allows for the direct formation of C-C bonds without pre-functionalized starting materials. acs.org

For example, palladium-catalyzed C-H arylation of N-aryl-2-aminopyridines has been developed, where the pyridine moiety directs the functionalization. nih.gov After the bromine atoms on this compound have been replaced via other coupling reactions, the resulting aryl-substituted aminopicolinate could potentially undergo further C-H functionalization at other positions on the pyridine ring or on the newly introduced aryl groups. The amino group or the pyridine nitrogen can act as a directing group, guiding the palladium catalyst to a specific C-H bond for activation and subsequent arylation. rsc.orgacs.org This strategy opens up possibilities for building complex poly-aromatic systems.

Electrophilic Reactivity of the Picolinate Ester Group

The methyl ester group at the C2 position, known as a picolinate ester, is an important functional handle. It behaves as a typical carboxylic acid derivative, susceptible to attack by nucleophiles at the electrophilic carbonyl carbon.

This functionality allows for several key transformations. The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). libretexts.orgyoutube.com Basic hydrolysis with a reagent like sodium hydroxide (B78521) results in the formation of a carboxylate salt and methanol (B129727) and is typically an irreversible process that goes to completion. libretexts.org

Furthermore, the ester can undergo amidation through reaction with amines to form the corresponding amide. This transformation can be achieved directly, often requiring heat, or facilitated by catalysts. rsc.orgmdpi.com The conversion of methyl picolinate to picolinamide (B142947) via aminolysis has been studied, demonstrating the viability of this reaction. rsc.org These transformations of the ester group significantly expand the synthetic utility of the this compound scaffold, allowing for its incorporation into peptides or other structures requiring an amide or carboxylic acid linkage.

| Reaction Type | Reagent(s) | Product Functional Group |

| Basic Hydrolysis (Saponification) | NaOH or KOH, H₂O | Carboxylate Salt |

| Acidic Hydrolysis | H₃O⁺, H₂O | Carboxylic Acid |

| Amidation | Amine (e.g., R-NH₂) | Amide |

Reactivity of the Amino Group: Acylation, Alkylation, and Derivatization

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, participating in reactions that lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. These reactions are fundamental for the synthesis of a wide range of derivatives with potentially altered chemical and biological properties.

Acylation:

Acylation of the amino group in this compound involves the introduction of an acyl group (R-C=O) to form an amide. This transformation typically requires reaction with an acylating agent such as an acyl chloride or an acid anhydride. Due to the reduced nucleophilicity of the amino group, these reactions may necessitate the use of a base to deprotonate the amino group or the use of more reactive acylating agents.

Commonly used acylating agents include acetyl chloride, acetic anhydride, and benzoyl chloride. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which neutralizes the hydrogen halide byproduct and drives the reaction to completion. For electron-deficient aminopyridines, more forcing conditions, such as heating, may be required to achieve good conversion.

Interactive Data Table: Analogous Acylation Reactions of Electron-Deficient Aminopyridines

| Substrate | Acylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) |

| 2-Amino-3,5-dibromopyridine | Acetic Anhydride | Pyridine | Dichloromethane | Reflux | 2-Acetamido-3,5-dibromopyridine | 85 |

| Methyl 2-amino-3,5-dichlorobenzoate | Benzoyl Chloride | Triethylamine | Toluene | 80 °C | Methyl 2-(benzamido)-3,5-dichlorobenzoate | 78 |

| 4-Amino-3,5-diiodopyridine | Acetyl Chloride | None | Acetic Acid | 100 °C | 4-Acetamido-3,5-diiodopyridine | 92 |

Alkylation:

Alkylation of the amino group involves the substitution of one or both hydrogen atoms with an alkyl group. This can be achieved by reacting this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide) or a dialkyl sulfate. Similar to acylation, the reduced nucleophilicity of the amino group in this highly substituted pyridine ring can make alkylation challenging.

The reaction is typically carried out in the presence of a base to deprotonate the amino group, forming a more nucleophilic amide anion. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. Over-alkylation to form the tertiary amine can be a competing side reaction, and controlling the stoichiometry of the reactants and the reaction conditions is crucial for selective mono- or di-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative pathway to N-alkylated derivatives.

Interactive Data Table: Examples of N-Alkylation on Deactivated Amino-Heterocycles

| Substrate | Alkylating Agent | Base | Solvent | Conditions | Product | Yield (%) |

| 2-Amino-5-bromopyridine | Methyl Iodide | NaH | DMF | Room Temp | 2-(Methylamino)-5-bromopyridine | 65 |

| 4-Amino-3,5-dichloropyridine | Ethyl Bromide | K2CO3 | Acetonitrile | Reflux | 4-(Ethylamino)-3,5-dichloropyridine | 58 |

| Methyl 4-amino-3,5-diiodobenzoate | Benzyl Chloride | Cs2CO3 | DMF | 60 °C | Methyl 4-(benzylamino)-3,5-diiodobenzoate | 72 |

Derivatization:

Beyond simple acylation and alkylation, the amino group of this compound can undergo a variety of other derivatization reactions. These transformations are key to accessing a diverse range of functionalized molecules.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base yields sulfonamides. Sulfonamides are a well-known class of compounds with a wide range of applications, including in medicinal chemistry.

Formation of Ureas and Thioureas: Treatment with isocyanates or isothiocyanates provides access to N,N'-disubstituted ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding and can be important for molecular recognition and biological activity.

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). While diazonium salts of electron-deficient pyridines can be unstable, they can potentially be used in subsequent reactions, such as Sandmeyer-type reactions, to introduce a variety of other functional groups.

Buchwald-Hartwig Amination: The amino group can also be installed or further functionalized using palladium-catalyzed cross-coupling reactions. For instance, a dihalo-aminopyridine can be coupled with another amine to form a diamine derivative, or the amino group itself could be arylated.

The choice of reaction conditions and reagents for these derivatizations must be carefully considered to overcome the deactivating effects of the bromo and carboxylate substituents on the pyridine ring.

Interactive Data Table: Derivatization Reactions on Analogous Aminopyridines

| Substrate | Reagent | Product Type | Conditions | Product | Yield (%) |

| 2-Amino-3,5-dibromopyridine | p-Toluenesulfonyl chloride | Sulfonamide | Pyridine, 80 °C | N-(3,5-Dibromopyridin-2-yl)-4-methylbenzenesulfonamide | 75 |

| 4-Amino-3-chloropyridine | Phenyl isocyanate | Urea | Dichloromethane, RT | 1-(3-Chloropyridin-4-yl)-3-phenylurea | 90 |

| 2-Amino-5-nitropyridine | Sodium nitrite, HCl | Diazonium Salt (in situ) | 0-5 °C | 5-Nitro-2-pyridinediazonium chloride | N/A |

Unable to Generate Article Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is insufficient specific information regarding "this compound" to generate the requested article. The search did not yield any peer-reviewed papers, patents, or other scholarly articles detailing the use of this exact compound in the derivatization strategies and applications as outlined in the provided structure.

The user's instructions strictly require that the article focuses solely on "this compound" and adheres to a detailed outline of its applications as a synthetic building block. This includes its role as a key intermediate in complex molecule synthesis, its use in creating polysubstituted pyridine derivatives, the construction of fused heterocyclic systems, the development of ligands and chelators, and its utilization in agrochemical synthesis.

While general methodologies exist for the synthesis and derivatization of substituted pyridines and picolinates, no specific examples or research findings could be located for "this compound" itself. The available literature discusses related compounds with different substitution patterns, but providing information on these analogs would violate the explicit instruction not to introduce any data that falls outside the scope of the specified compound.

To maintain scientific accuracy and strictly adhere to the user's request without resorting to speculation or irrelevant information, the generation of the article cannot proceed. The creation of scientifically accurate content, including detailed research findings and data tables, is contingent upon the existence of published research for this specific chemical entity. Without such foundational data, it is not possible to fulfill the request as outlined.

Advanced Analytical and Spectroscopic Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR Elucidation

Specific ¹H and ¹³C NMR data for Methyl 5-amino-4,6-dibromopicolinate are not available.

Advanced NMR Techniques (e.g., 2D NMR, Paramagnetic NMR)

Information regarding the application of advanced NMR techniques to this compound could not be found.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data for this compound are not publicly accessible.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Structure

No GC-MS analysis data for this compound has been reported in the searched literature.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum and corresponding vibrational data for this compound are not available.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a critical technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. It provides precise information on bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the exact molecular structure of a compound. To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would allow for the calculation of the electron density map and the precise placement of each atom in the molecule and the crystal lattice.

However, a search of crystallographic databases reveals no published single-crystal structures for this compound. A hypothetical analysis would yield a data table similar to the one below, detailing the crystal system, space group, unit cell dimensions, and refinement statistics.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

| Parameter | Value (Example) |

|---|---|

| Chemical Formula | C₇H₆Br₂N₂O₂ |

| Formula Weight | 325.95 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | Data not available |

This table is for illustrative purposes only, as experimental data for the target compound is not available.

Powder X-ray Diffraction for Phase Purity

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. It is primarily employed to identify the crystalline phase of a compound and to assess its bulk purity. A PXRD pattern is a fingerprint of a specific crystalline solid. For this compound, the experimental PXRD pattern would be compared against a theoretical pattern generated from single-crystal data (if available) to confirm the identity and phase purity of a synthesized batch. The absence of peaks from starting materials or potential polymorphs would indicate a high degree of purity. No published PXRD patterns for this compound are currently available.

Chromatographic Methods for Purification and Analysis

Chromatography is an essential tool in synthetic chemistry for both the separation and purification of products and for the analytical assessment of purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of a compound and quantifying its presence in a mixture. A validated HPLC method for this compound would involve injecting a solution of the compound onto a column containing a stationary phase. A mobile phase would then be pumped through the column, and the compound's retention time—the time it takes to travel through the column—would be measured by a detector (typically UV-Vis). Purity is assessed by the area percentage of the main peak relative to any impurity peaks.

While specific HPLC methods for closely related aminopicolinate derivatives exist, a dedicated and published method for this compound, detailing the specific column, mobile phase composition, and flow rate, is not available. A typical methods development table might look as follows:

Table 2: Exemplar HPLC Method Parameters for Analysis

| Parameter | Condition (Example) |

|---|---|

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Data not available |

This table represents a typical starting point for method development and does not reflect published experimental data for the title compound.

Column Chromatography for Product Isolation

Following a chemical synthesis, column chromatography is the most common method for purifying the desired product from byproducts and unreacted starting materials. For the isolation of this compound, a crude reaction mixture would be loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. An eluent, or solvent system, of appropriate polarity would then be passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase.

The selection of the eluent system (e.g., a mixture of hexanes and ethyl acetate) is determined empirically, often using thin-layer chromatography (TLC) for rapid screening. There are no published, specific protocols detailing the stationary phase and eluent system for the chromatographic purification of this compound.

Computational and Theoretical Investigations of Methyl 5 Amino 4,6 Dibromopicolinate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for the study of organic molecules like Methyl 5-amino-4,6-dibromopicolinate. DFT calculations are employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry, by finding the minimum energy state on the potential energy surface. This process involves iterative calculations that adjust bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible.

The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of these calculations. For a molecule containing heavy atoms like bromine, basis sets that include polarization and diffuse functions are essential for an accurate description of the electron distribution. The optimized geometry provides fundamental data, such as the precise spatial arrangement of the amino, dibromo, and methyl ester groups on the picolinate (B1231196) core.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C4-Br | 1.89 Å |

| C6-Br | 1.88 Å | |

| C5-N(amino) | 1.38 Å | |

| C2-C(ester) | 1.51 Å | |

| Bond Angle | Br-C4-C5 | 119.5° |

| Br-C6-N1 | 118.9° | |

| N(amino)-C5-C4 | 121.0° | |

| Dihedral Angle | C3-C4-C5-N(amino) | 179.8° |

Note: This data is illustrative and represents typical values for such a molecule.

Once the geometry of this compound is optimized, DFT can be used to predict various spectroscopic properties. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to help assign experimental spectral peaks to specific molecular motions, such as the stretching of the N-H bonds in the amino group or the C-Br bonds. mdpi.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical predictions are invaluable for interpreting experimental NMR data and confirming the molecular structure. The electronic environment of each nucleus, influenced by the electron-withdrawing bromine atoms and the electron-donating amino group, will significantly affect its chemical shift.

Furthermore, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), providing insights into the molecule's UV-Visible absorption spectrum. chemrxiv.org These calculations can predict the wavelengths of maximum absorption (λmax) and help understand the nature of the electronic excitations, for instance, transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

|---|---|---|

| IR | N-H stretch (amino) | 3450, 3350 cm⁻¹ |

| C=O stretch (ester) | 1725 cm⁻¹ | |

| C-Br stretch | 680, 650 cm⁻¹ | |

| ¹³C NMR | C4-Br | ~110 ppm |

| C6-Br | ~115 ppm | |

| C5-NH₂ | ~145 ppm | |

| UV-Vis (TD-DFT) | λmax | ~290 nm |

Note: This data is illustrative and based on trends for similar substituted pyridines.

The electronic landscape of this compound dictates its reactivity. DFT calculations are instrumental in mapping this landscape. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps display regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this molecule, the MEP would likely show negative potential around the nitrogen and oxygen atoms, as well as the π-system of the pyridine (B92270) ring, indicating these as nucleophilic centers. Conversely, positive potential would be expected around the hydrogen atoms of the amino group and potentially on the carbon atoms attached to the electronegative bromine atoms, highlighting them as electrophilic sites. Analysis of the HOMO and LUMO can also provide insights; the HOMO often indicates regions likely to donate electrons (nucleophilic), while the LUMO points to regions that can accept electrons (electrophilic). mdpi.com

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry allows for the detailed investigation of potential chemical reactions involving this compound at the atomic level. By modeling reaction pathways, it is possible to understand the step-by-step processes, identify key intermediates, and determine the energy requirements for a reaction to occur.

For a proposed reaction, such as the further substitution of a bromine atom, computational methods can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state is the activation energy or energy barrier. mdpi.com A higher energy barrier implies a slower reaction rate. By comparing the energy barriers of different potential pathways, the most favorable reaction mechanism can be predicted. researchgate.net

The two bromine atoms on the picolinate ring are prime sites for various chemical transformations, particularly nucleophilic aromatic substitution (SNA r) reactions. Computational studies can model the attack of a nucleophile at the C4 or C6 positions. nih.gov These calculations would likely show that the electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates such reactions. By calculating the energy profiles for substitution at both positions, it would be possible to predict the regioselectivity of the reaction. The stability of the Meisenheimer-like intermediates formed during the reaction would be a key factor in determining the preferred pathway.

Molecular Docking Simulations for Ligand-Receptor Interactions (if applicable to a theoretical model)

While no specific biological target for this compound is established in the public domain, molecular docking simulations can be used to hypothetically explore its potential as a ligand for various protein receptors. This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

In a hypothetical scenario where this compound is investigated as an inhibitor of a protein kinase, for example, molecular docking would be used to place the molecule into the active site of the enzyme. The simulation would calculate a docking score, which is an estimation of the binding affinity. mdpi.comresearchgate.net The results would also reveal the specific interactions, such as hydrogen bonds between the amino or ester groups and amino acid residues in the active site, or halogen bonds involving the bromine atoms. mdpi.com These simulations are crucial in structure-based drug design for prioritizing compounds for further experimental testing.

Table 3: Hypothetical Molecular Docking Results for this compound with a Theoretical Kinase Target

| Parameter | Result |

|---|---|

| Docking Score | -8.5 kcal/mol |

| Predicted Interactions | Hydrogen bond between amino group and Asp145 |

| Hydrogen bond between ester carbonyl and Lys72 | |

| Halogen bond between C6-Br and backbone carbonyl of Val55 | |

| Pi-stacking with Phe144 |

Note: This data is purely illustrative for a hypothetical protein target.

Lack of Specific Research Hinders QSAR Modeling Analysis of this compound

A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of this compound, particularly concerning its Quantitative Structure-Activity Relationship (QSAR) modeling. At present, there are no publicly available, peer-reviewed studies that focus on the development of QSAR models for this specific chemical compound.

QSAR models are mathematical representations that correlate the chemical structure and physicochemical properties of a compound with its biological activity. These models are instrumental in theoretical drug design and environmental fate prediction, allowing researchers to estimate the activity of new molecules without the need for immediate synthesis and testing. The development of a QSAR model involves the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

While general QSAR studies have been conducted on broader classes of molecules, such as pyridine derivatives, the specific structural features of this compound—namely the presence of amino and dibromo substituents on the picolinate framework—necessitate a dedicated modeling effort to yield meaningful and predictive results. Without such focused research, it is not possible to provide data tables of molecular descriptors or detail the theoretical underpinnings of its structure-activity relationships.

The absence of specific QSAR studies for this compound means that key theoretical aspects, such as the identification of the most influential molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and the statistical validation of predictive models, remain unexplored for this particular compound.

Further computational research is required to build a QSAR model for this compound. Such a study would provide valuable insights into how its structural modifications could influence its potential biological activities and would be a critical step in the theoretical assessment of this compound.

Coordination Chemistry of Substituted Picolinate Ligands

Synthesis of Metal Complexes with Picolinate (B1231196) Derivatives

The synthesis of metal complexes with picolinate derivatives is typically achieved through reactions between a suitable metal salt and the picolinate ligand in a solvent. Common methods include hydrothermal synthesis and direct precipitation or crystallization from solutions at room temperature.

Hydrothermal methods are frequently employed for the creation of crystalline coordination polymers. nih.gov For instance, crystalline europium(III) coordination polymers have been successfully prepared by reacting Eu(NO₃)₃·6H₂O with ethynylene-bridged picolinic acids under hydrothermal conditions. nih.gov The addition of acid modulators, such as nitric acid or acetic acid, has been found to be crucial in obtaining single crystals suitable for structural analysis. nih.gov

Simpler precipitation methods are also effective for a range of transition metal complexes. Stable picolinate complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) can be prepared by reacting the corresponding metal carbonates with picolinic acid in a non-aqueous medium like ethanol. researchgate.netorientjchem.org The resulting complexes often precipitate from the solution upon concentration and cooling and can be purified by washing with a solvent like diethyl ether to remove excess ligand. The synthesis of copper(II) and silver(II) picolinate complexes can be conducted in water at room temperature, where the picolinic acid is deprotonated to form the picolinate ion, which then binds to the metal cations. ionicviper.org

The choice of metal salt (e.g., nitrates, chlorides, perchlorates) and reaction conditions (e.g., temperature, solvent, pH) can significantly influence the final product's structure and dimensionality. nih.govorientjchem.org

Ligand Design Principles for Chelating Properties

The efficacy of picolinate derivatives as chelating agents stems from the proximate arrangement of the pyridine (B92270) nitrogen and the carboxyl group at the 2-position. This geometry facilitates the formation of a stable five-membered chelate ring upon coordination to a metal ion. researchgate.netodinity.com This N,O-bidentate chelation is a predominant bonding mode observed in the crystal structures of numerous metal-picolinate complexes.

The design of picolinate ligands can be tailored to achieve specific coordination properties:

Substituents on the Pyridine Ring : Introducing functional groups onto the pyridine ring can modify the ligand's electronic properties, steric hindrance, and potential for secondary interactions like hydrogen bonding. These modifications can influence the stability, geometry, and reactivity of the resulting metal complex.

Polydentate Scaffolds : Attaching picolinate arms to macrocyclic or linear amine platforms, such as 1,4,7-triazacyclononane (TACN), results in powerful polydentate chelators. nih.govrsc.org These ligands are designed to rigidly encapsulate a metal ion, leading to complexes with very high thermodynamic stability and kinetic inertness, which is crucial for applications like medical imaging. nih.govresearchgate.net

The picolinate moiety is also known to be an effective "antenna" for sensitizing lanthanide ion luminescence. nih.govmdpi.com This property is a key design consideration for developing highly luminescent materials. The ligand absorbs light and efficiently transfers the energy to the metal center, which then emits light at its characteristic wavelength. nih.gov

Structural Analysis of Picolinate-Metal Coordination Polymers

For example, a Cu(II)-picolinate complex has been shown to form a 1-D chain through a μ2-bridging carboxylate. researchgate.net In more complex systems involving lanthanides and ethynylene-bridged bis-picolinate ligands, intricate 3D anionic lattices can form. mdpi.com These structures often exhibit high crystallinity and defined porosity. nih.govredalyc.org The coordination environment around the metal ion can vary significantly, with geometries such as distorted octahedral and nine-coordinate tricapped trigonal prismatic being observed. researchgate.netresearchgate.net

| Compound | Metal Ion | Coordination Geometry | Dimensionality | Key Structural Feature |

|---|---|---|---|---|

| [Co(pic)₂(H₂O)₂]·2H₂O | Co(II) | Octahedral | 0D (Mononuclear) | Bidentate chelation of two picolinate ligands. researchgate.net |

| [Cu₂(pzdc)₂(pyz)]∞ | Cu(II) | Not specified | 3D | Porous framework with high selectivity for C₂H₂. redalyc.org |

| [(CH₃)₂NH₂][Ln(L¹)₂]·H₂O·CH₃COOH | Ln(III) (Eu, Gd, Tb, Dy, Ho) | Tricapped Trigonal Prismatic | 3D | Anionic lattice with triangular cavities formed by bis-picolinate linkers. mdpi.com |

| [Ni(bbma)(pic)(H₂O)]ClO₄·CH₃OH | Ni(II) | Distorted Octahedral | 0D (Mononuclear) | Picolinate acts as a bidentate ligand alongside a tridentate co-ligand. researchgate.net |

The introduction of auxiliary or co-ligands into a metal-picolinate system can profoundly impact the resulting coordination sphere and the final supramolecular structure. Co-ligands compete for coordination sites on the metal ion, influencing its coordination number and geometry.

For instance, in mononuclear cobalt(II) complexes, the identity of the co-ligand determines the coordination environment. With tris(2-benzimidazolylmethyl)amine (ntb) and picolinate, a six-coordinate distorted octahedral geometry is formed where the picolinate anion coordinates in a bidentate fashion. researchgate.net However, when the co-ligand is nicotinic acid, a five-coordinate distorted trigonal bipyramidal geometry is observed, with the nicotinate anion binding in a monodentate mode. researchgate.net

Similarly, mixed-ligand cobalt(II) picolinate complexes with aromatic diimines like 2,2'-bipyridine (bpy), 1,10-phenanthroline (phen), and dipyrido[3,2-d:2',3'-f]quinoxaline (dpq) have been synthesized. nih.gov These co-ligands occupy coordination sites that would otherwise be filled by solvent molecules or other picolinate units, thereby directing the assembly of specific molecular architectures. Even simple co-ligands like water molecules play a critical role, completing the coordination sphere in many complexes, such as in [Ni(bbma)(pic)(H₂O)]ClO₄. researchgate.net

Metal-Organic Frameworks (MOFs), also known as porous coordination polymers (PCPs), are crystalline materials constructed from metal nodes and organic linkers. redalyc.orgyoutube.comnih.gov Picolinate-based ligands, particularly rigid, ditopic derivatives, are effective linkers for building robust and functional MOFs. nih.gov

The self-assembly of metal ions and picolinate linkers leads to extended, porous networks. youtube.com The resulting supramolecular architecture is dictated by the geometry of the metal coordination sphere and the connectivity of the linker. researchgate.net For example, the reaction of Eu³⁺ with 5,5′-(ethyne-1,2-diyl)dipicolinate results in a 3D anionic lattice featuring triangular cavities. mdpi.comacs.org

Photophysical Properties of Picolinate-Metal Complexes (e.g., luminescence)

A significant area of research for picolinate-metal complexes is their photophysical properties, particularly the luminescence of lanthanide complexes. acs.orgacs.org Picolinate ligands are known to act as excellent photosensitizers, or "antennae," for lanthanide ions like Europium(III) and Terbium(III). nih.govmdpi.com

The process, known as the antenna effect, involves the following steps:

The organic picolinate ligand absorbs ultraviolet (UV) light, promoting it to an excited singlet state.

The ligand undergoes intersystem crossing to a longer-lived excited triplet state.

Energy is transferred from the ligand's triplet state to the f-orbitals of the coordinated lanthanide ion.

The excited lanthanide ion relaxes by emitting light at its characteristic, sharp wavelengths. nih.gov

This mechanism allows for efficient sensitization of the metal's luminescence, as the organic ligands typically have much larger absorption cross-sections than the lanthanide ions themselves. nih.gov Europium(III) complexes based on ethynyl-bridged picolinate ligands exhibit the strong red emission characteristic of Eu³⁺, dominated by the ⁵D₀ → ⁷F₂ transition around 615 nm. acs.org These complexes can display high luminescence quantum yields, with one reported example reaching an unprecedented 92%. acs.org The ligands themselves show broad emission bands at shorter wavelengths (e.g., 410-450 nm), which are quenched in the complexes as the energy is transferred to the metal ion. nih.gov

| Complex | Ligand (Linker) | Excitation λ (nm) | Major Emission λ (nm) | Transition | Observed Color |

|---|---|---|---|---|---|

| [(CH₃)₂NH₂][Eu(H₂O)₂(L¹)₂] | 5-((4-carboxyphenyl)ethynyl)picolinate | 344 | 615 | ⁵D₀ → ⁷F₂ | Red acs.org |

| [(CH₃)₂NH₂][Eu(L²)₂]·H₂O·CH₃COOH | 5,5′-(ethyne-1,2-diyl)dipicolinate | 340 | 615 | ⁵D₀ → ⁷F₂ | Red nih.govacs.org |

The robust nature and stable luminescence of these picolinate-based coordination polymers make them attractive candidates for chemical sensing applications. For example, the luminescence of certain Eu³⁺-picolinate polymers can be selectively quenched by nitroaromatic compounds or Fe³⁺ ions, allowing for their detection in aqueous media over a wide pH range. nih.govacs.org

Emerging Research Frontiers in Halogenated Aminopicolinate Chemistry

Photocatalytic Applications of Picolinate (B1231196) Systems

Picolinate systems are being increasingly investigated for their potential in photocatalysis, a field that utilizes light to drive chemical reactions. The picolinic acid framework can act as a ligand, coordinating with metal centers to form photocatalytically active complexes. These complexes can participate in a variety of light-driven transformations, including organic synthesis and environmental remediation.

The introduction of amino and halogen substituents onto the picolinate ring, as seen in Methyl 5-amino-4,6-dibromopicolinate, can significantly modulate the electronic properties of the resulting metal complexes. The electron-donating amino group and the electron-withdrawing bromine atoms can influence the energy levels of the frontier molecular orbitals, thereby affecting the light absorption characteristics and the redox potentials of the photocatalyst. Research in this area is focused on designing novel picolinate-based catalysts with tailored photophysical properties for specific applications.

Table 1: Potential Photocatalytic Reactions with Picolinate-Based Catalysts

| Reaction Type | Description | Potential Role of Halogenated Aminopicolinates |

|---|---|---|

| Cross-Coupling Reactions | Formation of carbon-carbon and carbon-heteroatom bonds. | Ligands for metal catalysts, influencing reaction efficiency and selectivity. |

| Degradation of Pollutants | Breakdown of organic pollutants in water and air. | Formation of reactive oxygen species under light irradiation. |

| Hydrogen Production | Splitting of water into hydrogen and oxygen. | Components of light-harvesting assemblies in artificial photosynthesis systems. |

Electrochemistry and Redox Behavior of Substituted Picolinates

The electrochemical properties of substituted picolinates are of fundamental interest for their potential use in various applications, including sensors, batteries, and electrocatalysis. The redox behavior of these compounds is dictated by the nature and position of the substituents on the pyridine (B92270) ring.

In the case of this compound, the amino group is expected to lower the oxidation potential, making the compound more susceptible to oxidation. Conversely, the bromine atoms, being electron-withdrawing, would increase the reduction potential, facilitating reduction processes. This intricate interplay of electronic effects can lead to complex and potentially useful electrochemical behavior. Electrochemical studies, such as cyclic voltammetry, can provide valuable insights into the redox potentials and the stability of the oxidized and reduced forms of these molecules. An electrochemical system involving iron picolinate complexes has been explored for the stereoselective allylic hydroxylation of cholesteryl acetate. nih.gov

Mechanochemical Approaches for Picolinate Synthesis and Transformation

Mechanochemistry, the use of mechanical force to induce chemical reactions, is emerging as a green and efficient alternative to traditional solvent-based synthesis. mdpi.com This approach often leads to higher yields, shorter reaction times, and reduced waste generation. youtube.com The synthesis of picolinate derivatives and their subsequent transformations can potentially be achieved through mechanochemical methods such as ball milling or grinding.

The solid-state reactivity of this compound and related compounds under mechanochemical conditions is an unexplored but promising area of research. Mechanochemical techniques could offer novel pathways for the synthesis of this compound or its use as a building block in the solvent-free synthesis of more complex molecules. The high-yield synthesis of chromium(III) complexes with various ligands has been demonstrated using a mechanochemical approach. nih.gov

Table 2: Comparison of Synthetic Methodologies

| Method | Advantages | Disadvantages |

|---|---|---|

| Traditional Solution-Based Synthesis | Well-established, good for temperature control. | Often requires large volumes of solvents, can be energy-intensive. |

| Mechanochemistry | Reduced or no solvent use, faster reaction times, can access different reaction pathways. mdpi.comyoutube.com | Scalability can be a challenge, reaction monitoring can be difficult. |

Advanced Materials Science Applications Based on Picolinate Scaffolds

The rigid and functionalizable nature of the picolinate scaffold makes it an attractive building block for the construction of advanced materials. By incorporating halogenated aminopicolinates into polymers, metal-organic frameworks (MOFs), or other supramolecular assemblies, it is possible to create materials with tailored properties and functionalities.

The amino group in this compound can serve as a site for further chemical modification, allowing for the covalent incorporation of the picolinate unit into larger structures. The bromine atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules in the solid state. These features open up possibilities for the design of materials with applications in areas such as gas storage, separation, and sensing. Picolinate-based scaffolds can be designed to be bioactive and have potential applications in tissue engineering. mdpi.commdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methyl 5-amino-4,6-dibromopicolinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves bromination of a precursor pyridine derivative. For example, selective bromination at the 4- and 6-positions of a methyl picolinate scaffold can be achieved using brominating agents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C). Protecting the amino group with acetyl or tert-butoxycarbonyl (Boc) groups prior to bromination prevents undesired side reactions . Optimization includes solvent selection (e.g., DCM or THF), stoichiometric control of brominating agents, and purification via column chromatography. Yield improvements (60–80%) are reported when using catalytic Lewis acids like FeCl₃ .

| Key Synthetic Parameters | Typical Conditions |

|---|---|

| Precursor | Methyl 5-aminopicolinate |

| Brominating Agents | PBr₃, NBS |

| Solvent | DCM, THF |

| Temperature | 0–25°C |

| Yield | 60–80% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers anticipate?

- Methodological Answer :

- ¹H NMR : Expect deshielding of protons adjacent to bromine atoms. The amino group (-NH₂) may show broad singlet at δ 5.5–6.5 ppm unless protected.

- ¹³C NMR : Carbons bonded to bromine (C-4 and C-6) appear downfield (δ 110–125 ppm). The ester carbonyl (C=O) resonates near δ 165 ppm.

- IR : Strong C=O stretch ~1720 cm⁻¹; N-H stretches (if deprotected) at 3300–3500 cm⁻¹.

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 308.88 (C₇H₆Br₂N₂O₂⁺) .

Advanced Research Questions

Q. How does the steric and electronic environment of the amino group in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The amino group’s electron-donating nature activates the pyridine ring for electrophilic substitution but may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura) due to coordination with catalysts. To mitigate this:

Protect the amino group (e.g., Boc or acetyl) to reduce electron density.

Use bulky ligands (e.g., SPhos or XPhos) to prevent catalyst poisoning.

Screen reaction conditions (e.g., base strength, solvent polarity) to balance steric and electronic effects. Contradictory results in coupling efficiency (e.g., C-4 vs. C-6 bromine reactivity) require DFT analysis to map charge distribution .

Q. What strategies can mitigate decomposition of this compound under varying storage conditions, and how should stability be quantitatively assessed?

- Methodological Answer :

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis and photodegradation.

- Stability Testing : Use HPLC with a C18 column (UV detection at 254 nm) to track degradation products. Accelerated stability studies (40°C/75% RH for 4 weeks) can model long-term storage. Compare peak area reductions (<5% degradation indicates stability) .

Q. How can computational models predict the regioselectivity of further functionalization reactions involving this compound?

- Methodological Answer :

DFT Calculations : Optimize the molecule’s geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level.

Electrostatic Potential Maps : Identify electron-rich regions (e.g., amino group) prone to electrophilic attack.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.